
7H-purine-6-sulfonic Acid
Overview
Description
7H-Purine-6-Sulfonic Acid is a sulfonated derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The sulfonic acid group enhances the compound’s solubility and reactivity, making it valuable in various chemical and biological applications.
Mechanism of Action
Target of Action
Purine analogs, which 7h-purine-6-sulfonic acid is a part of, have been known to exhibit biological cytotoxic activities . They can be used as anticancer, antibacterial, antiviral, antifungal, antiparasitic, and antitubercular agents .
Mode of Action
It has been suggested that purine-6-sulfenic acid, a related compound, binds directly to hepatic microsomal protein . This suggests a possible involvement of this compound in metabolic activation and tissue binding.
Biochemical Pathways
They are basic components of nucleotides involved in cell proliferation, and impaired purine metabolism is associated with the progression of various diseases . The de novo biosynthesis of purine depends on six enzymes that catalyze the conversion of phosphoribosylpyrophosphate to inosine 5′-monophosphate .
Result of Action
Given its potential as a purine analog, it may have a range of effects depending on the target, including cytotoxic activities .
Biochemical Analysis
Biochemical Properties
7H-purine-6-sulfonic acid participates in several biochemical reactions, primarily due to its structural similarity to other purine derivatives. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate or inhibitor for enzymes involved in purine metabolism, such as xanthine oxidase and xanthine dehydrogenase . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of purine receptors, which are involved in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as xanthine oxidase and xanthine dehydrogenase, influencing the production and degradation of purine metabolites . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-6-Sulfonic Acid typically involves the sulfonation of purine derivatives. One common method is the reaction of purine with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures and careful handling due to the reactivity of the sulfonating agents.
Industrial Production Methods: In industrial settings, the production of sulfonic acid derivatives often involves continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as silica-supported sulfonic acids, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 7H-Purine-6-Sulfonic Acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonates.
Reduction: Sulfonamides.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
7H-Purine-6-Sulfonic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
6-Mercaptopurine: A purine derivative used as an anticancer agent.
8-Azaguanine: Another purine analog with antiviral properties.
Sulfonamides: A class of compounds with a sulfonic acid group, used as antibiotics.
Uniqueness: 7H-Purine-6-Sulfonic Acid is unique due to its combination of a purine ring and a sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring strong interactions with biological macromolecules .
Properties
IUPAC Name |
7H-purine-6-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3S/c10-13(11,12)5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,10,11,12)(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCVRHLGQURSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422381 | |
| Record name | 7H-purine-6-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-39-6 | |
| Record name | 7H-purine-6-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


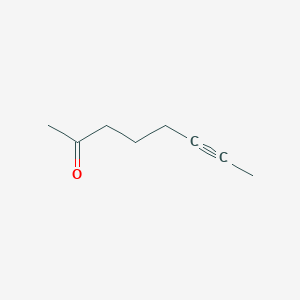
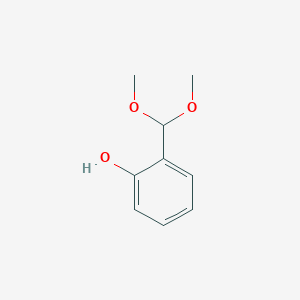
![7-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3050227.png)
![4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B3050228.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine](/img/structure/B3050230.png)

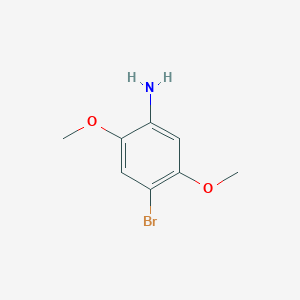
![N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3050233.png)
![Benzo[b]thiophen-3-yl acetate](/img/structure/B3050236.png)
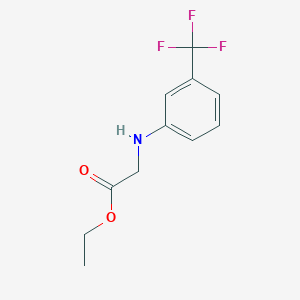
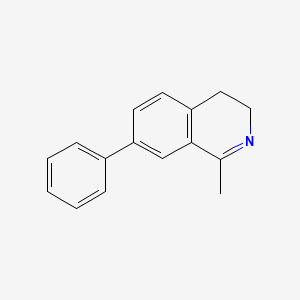
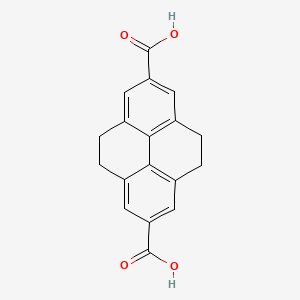
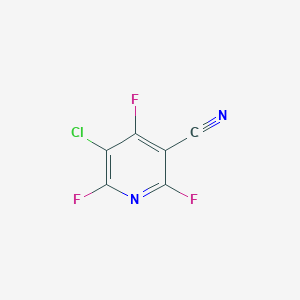
![Pyrimido[1,2-a]benzimidazole](/img/structure/B3050247.png)
